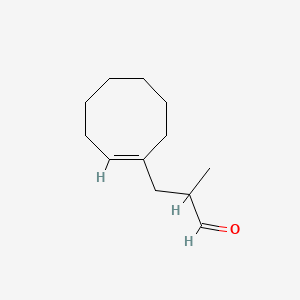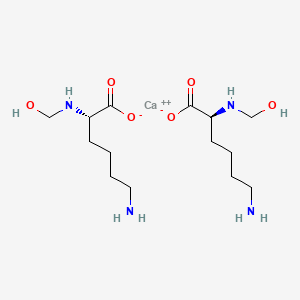
Calcium bis(N2-(hydroxymethyl)-L-lysinate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(N2-(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the coordination of calcium ions with N2-(hydroxymethyl)-L-lysinate ligands, resulting in a stable structure that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N2-(hydroxymethyl)-L-lysinate) typically involves the reaction of calcium salts with N2-(hydroxymethyl)-L-lysine under controlled conditions. One common method is to dissolve calcium chloride in water and then add N2-(hydroxymethyl)-L-lysine, followed by adjusting the pH to facilitate the formation of the complex. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing and reaction.
Industrial Production Methods: On an industrial scale, the production of Calcium bis(N2-(hydroxymethyl)-L-lysinate) may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to obtaining a product that meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Calcium bis(N2-(hydroxymethyl)-L-lysinate) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various organic reagents can be used to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Calcium bis(N2-(hydroxymethyl)-L-lysinate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound has been studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of calcium-related disorders.
Industry: It is used in the production of advanced materials, such as biodegradable polymers and nanocomposites.
Mecanismo De Acción
The mechanism by which Calcium bis(N2-(hydroxymethyl)-L-lysinate) exerts its effects involves the coordination of calcium ions with the ligands, which can influence various molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction is often mediated by the calcium ions, which play a crucial role in stabilizing the structure of the compound and facilitating its reactivity.
Comparación Con Compuestos Similares
Calcium bis(N2-(hydroxymethyl)-D-lysinate): A stereoisomer with similar properties but different biological activity.
Calcium bis(N2-(hydroxymethyl)-L-argininate): Another compound with similar coordination chemistry but different functional groups.
Uniqueness: Calcium bis(N2-(hydroxymethyl)-L-lysinate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
75195-63-0 |
|---|---|
Fórmula molecular |
C14H30CaN4O6 |
Peso molecular |
390.49 g/mol |
Nombre IUPAC |
calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1 |
Clave InChI |
ZJJIYVSKPCNUNZ-UAIGZDOSSA-L |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
SMILES canónico |
C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


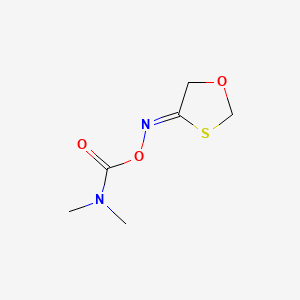


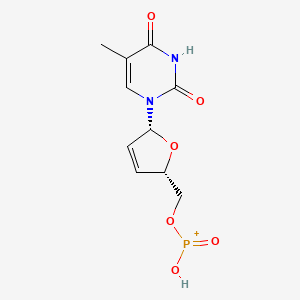

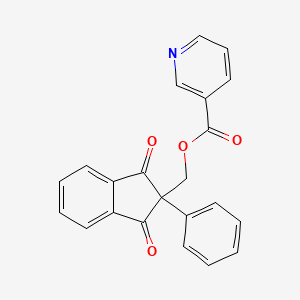


![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)




